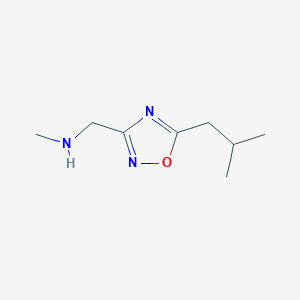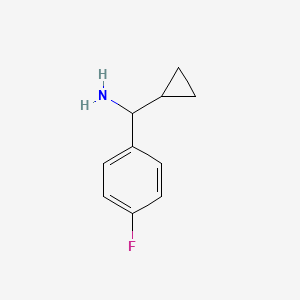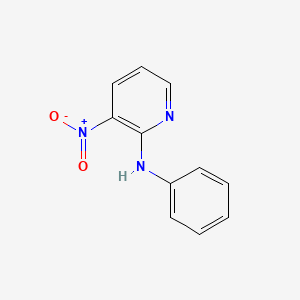
3-nitro-N-phenylpyridin-2-amine
概要
説明
“3-nitro-N-phenylpyridin-2-amine” is a chemical compound with the molecular formula C11H9N3O2 . It is also known by other names such as “3-nitro-2-phenylaminopyridine”, “2-phenylamino-3-nitropyridine”, “2-Pyridinamine,3-nitro-N-phenyl”, “nitro-N-phenylpyridinamine”, and "2-Anilino-3-nitropyridine" .
Molecular Structure Analysis
The molecular structure of “3-nitro-N-phenylpyridin-2-amine” consists of a pyridine ring attached to a phenyl group via an amino link and a nitro group at the 3rd position of the pyridine ring . The molecular weight of the compound is 215.20800 .科学的研究の応用
Synthesis of Nitro N,N′-Dipyridinylamines
The amination of 3-nitropyridines, including 3-nitro-N-phenylpyridin-2-amine, with aromatic amides has led to the synthesis of 3-nitro-substituted N, N′-dipyridinylamines. This synthesis demonstrates the compound's utility in creating new pyridine derivatives, highlighting its role in the development of novel organic compounds (Patriciu et al., 2007).
Oxidative S N H Alkyl Carbamoyl Amination
3-nitro-N-phenylpyridin-2-amine has been utilized in oxidative S N H alkyl carbamoyl amination processes. This method has resulted in the formation of nitro- and nitrosopyridine derivatives, showcasing the compound's versatility in creating diverse chemical structures (Avakyan et al., 2017).
Catalytic Synthesis of Nitroimidazopyridines
3-nitro-N-phenylpyridin-2-amine has been involved in reactions leading to the catalytic synthesis of nitroimidazopyridines. This synthesis route is significant in medicinal chemistry for creating compounds with potential pharmacological applications (Monir et al., 2015).
NMR Spectroscopy Studies
The compound has been a subject of NMR spectroscopy studies, providing valuable insights into its electronic structure and conformation. Such studies are crucial for understanding the chemical behavior of nitropyridines in various reactions (Nudelman & Cerdeira, 1986).
Formation of Aminals via Pummerer Rearrangement
3-nitro-N-phenylpyridin-2-amine has been used in reactions leading to the formation of aminals through Pummerer rearrangement. This unique reaction pathway opens up new possibilities in synthetic organic chemistry (Rakhit et al., 1979).
Nitrosyl Complex Synthesis
In inorganic chemistry, 3-nitro-N-phenylpyridin-2-amine has been involved in the synthesis of nitrosyl complexes, which are relevant in studying metal-ligand interactions and have potential applications in various fields including catalysis and materials science (Patra & Mascharak, 2003).
Nucleophilic Substitution Reactions
The compound has been a key player in nucleophilic substitution reactions, providing insights into reaction mechanisms and kinetics, which are fundamental aspects of organic chemistry (Hamed, 1997).
Catalytic Amine Syntheses
3-nitro-N-phenylpyridin-2-amine has been used in catalytic processes for the synthesis of amines, demonstrating its utility in creating valuable compounds for the chemical industry (Xu et al., 2018).
Synthesis of Hetero-Diels−Alder Adducts
It has also been used in the synthesis of Hetero-Diels−Alder adducts, contributing to the development of new synthetic pathways in organic chemistry (Ragaini et al., 2001).
1,3-Dipolar Cycloaddition Reactions
The compound has been involved in 1,3-dipolar cycloaddition reactions, a pivotal process in creating complex organic structures (Holt & Fiksdahl, 2007).
Synthesis of Alkoxy Substituted Derivatives
Finally, it has played a role in the synthesis of alkoxy substituted derivatives, expanding the range of functionalized pyridines available for research and application (Grig-Alexa et al., 2012).
特性
IUPAC Name |
3-nitro-N-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSYAWZVABITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346392 | |
| Record name | 3-nitro-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-phenylpyridin-2-amine | |
CAS RN |
34949-41-2 | |
| Record name | 3-nitro-N-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

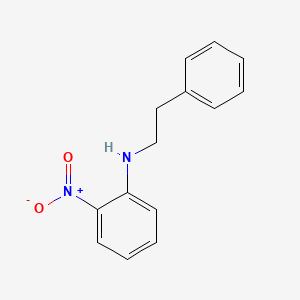
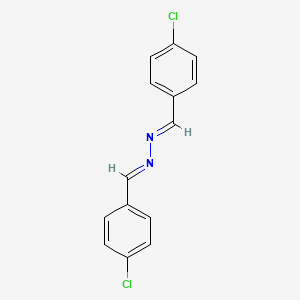
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)

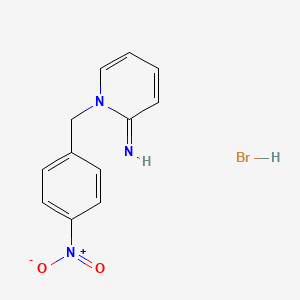
![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)

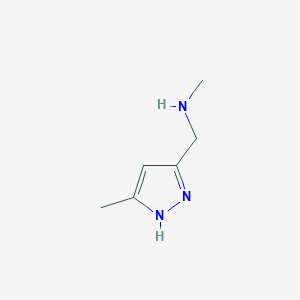
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)
![methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3023328.png)
